

Technical Guide: Physicochemical Properties of 4-Formyl-2,1,3-benzoxadiazole

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Compound of Interest

Compound Name: 4-Benzofurazancarboxaldehyde

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Introduction

4-Formyl-2,1,3-benzoxadiazole, also known as **4-benzofurazancarboxaldehyde**, is a heterocyclic aldehyde.^{[1][2]} This class of compounds, characterized by the fusion of a benzene ring with a furazan (1,2,5-oxadiazole) ring, serves as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the benzoxadiazole core, coupled with the reactive aldehyde functionality, makes it a key intermediate in the synthesis of more complex molecules with potential biological activities and unique photophysical properties. This document provides a comprehensive overview of the known physical and chemical properties of 4-Formyl-2,1,3-benzoxadiazole, along with generalized experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of 4-Formyl-2,1,3-benzoxadiazole is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1] [3]
Molecular Weight	148.12 g/mol	[4]
Appearance	Light Brown Solid	[2] [4]
Melting Point	100-102 °C	[2] [4]
Boiling Point	277 °C	[2] [4]
Density	1.4 ± 0.1 g/cm ³	[4]
Flash Point	121 °C	[2] [4]
Solubility	Slightly soluble in Dichloromethane, Chloroform, and Methanol.	[2]
CAS Number	32863-32-4	[1] [3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of 4-Formyl-2,1,3-benzoxadiazole is not readily available in the searched literature, a general synthetic approach can be inferred from the synthesis of related benzoxadiazole derivatives. The characterization of the final product would follow standard analytical techniques.

General Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of the 2,1,3-benzoxadiazole core often starts from a substituted o-nitroaniline. A common method involves the cyclization of the o-nitroaniline derivative. The formyl group can be introduced before or after the formation of the benzoxadiazole ring, depending on the desired synthetic strategy and the stability of the intermediates.

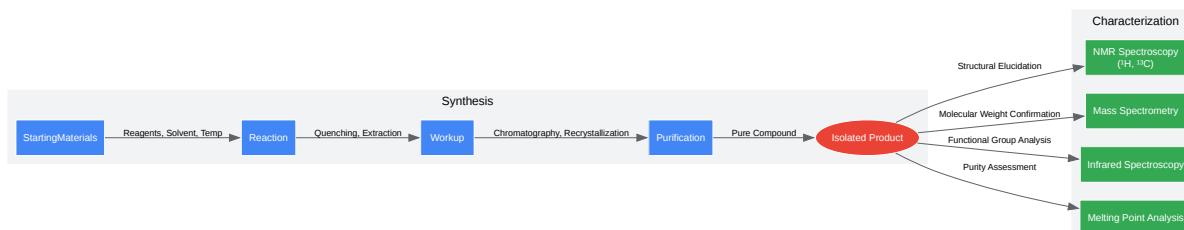
A plausible synthetic route could involve the following conceptual steps:

- Nitration: Introduction of a nitro group ortho to an amino group on a suitable benzene derivative.

- Cyclization: Reductive cyclization of the o-nitroaniline derivative to form the 2,1,3-benzoxadiazole ring. This can be achieved using various reagents, such as sodium hypochlorite.
- Formylation: Introduction of the aldehyde group at the 4-position of the benzoxadiazole ring. This could be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, if the ring is sufficiently activated, or by oxidation of a corresponding methyl or hydroxymethyl group.

General Characterization Workflow

The identity and purity of synthesized 4-Formyl-2,1,3-benzoxadiazole would be confirmed using a standard battery of analytical techniques.



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General Experimental Workflow for Synthesis and Characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the aldehyde proton. The chemical shifts and coupling constants would be

consistent with the 4-substituted benzoxadiazole structure.

- ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and show a characteristic downfield signal for the aldehyde carbonyl carbon.

2. Mass Spectrometry (MS):

- Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of $\text{C}_7\text{H}_4\text{N}_2\text{O}_2$ (148.12 g/mol).

3. Infrared (IR) Spectroscopy:

- The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks would include a strong carbonyl ($\text{C}=\text{O}$) stretch for the aldehyde (typically around 1700 cm^{-1}) and bands corresponding to the aromatic C-H and C=C bonds, as well as the N-O bonds of the benzoxadiazole ring.

4. Melting Point Analysis:

- The melting point of the purified compound will be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

Applications in Research and Development

4-Formyl-2,1,3-benzoxadiazole is a valuable precursor for the synthesis of a variety of derivatives with applications in:

- Fluorescent Probes: The benzoxadiazole moiety is known to be a fluorophore. Derivatives of this compound can be used to develop fluorescent labels and probes for biological imaging and sensing applications. For instance, related compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used for the fluorogenic labeling of amino acids.
- Medicinal Chemistry: The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a library of compounds for screening for various biological activities. Benzoxadiazole derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

- Materials Science: The unique electronic properties of the benzoxadiazole ring system make it an attractive component for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-Formyl-2,1,3-benzoxadiazole. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Stored under inert atmosphere at 2-8°C is recommended for maintaining its stability.[\[2\]](#)

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